molecular formula C12H18 B12652055 1-Methyl-2-pentylbenzene CAS No. 1595-07-9

1-Methyl-2-pentylbenzene

Cat. No.: B12652055
CAS No.: 1595-07-9
M. Wt: 162.27 g/mol
InChI Key: NQVHSBDSEAYZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-pentylbenzene is an alkyl-substituted aromatic compound featuring a methyl group at the ortho position and a linear pentyl chain on the benzene ring. Alkylbenzenes of this type are typically synthesized via Friedel-Crafts alkylation, cross-coupling reactions, or Grignard protocols . The pentyl chain contributes to increased hydrophobicity and boiling point compared to shorter-chain analogs, while the ortho-substitution pattern may influence steric interactions and reactivity .

Properties

CAS No.

1595-07-9

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-2-pentylbenzene

InChI

InChI=1S/C12H18/c1-3-4-5-9-12-10-7-6-8-11(12)2/h6-8,10H,3-5,9H2,1-2H3

InChI Key

NQVHSBDSEAYZOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 1-bromopentane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, 1-Methyl-2-pentylbenzene can be produced via catalytic alkylation of toluene with pentene. This process often employs a zeolite catalyst and occurs at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-pentylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alkanes.

    Substitution: Halogenated derivatives of 1-Methyl-2-pentylbenzene.

Scientific Research Applications

1-Methyl-2-pentylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-Methyl-2-pentylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.

Comparison with Similar Compounds

Ortho vs. Para Substitution

  • For example, 1-Methyl-4-(2-methyl-3-buten-2-yl)benzene (a branched para-substituted compound) exhibits a boiling point of 178°C at 760 torr , whereas ortho-substituted 1-Methyl-2-(2-methylpropyl)benzene boils at 74–53°C (12 mmHg) .
  • 1-Methyl-3-pentylbenzene (meta-substituted): Meta substitution may lead to distinct electronic effects, influencing reactivity in electrophilic aromatic substitution or catalytic applications.

Chain Length and Branching

  • 1-Methyl-2-n-hexylbenzene (longer linear chain): With a hexyl group, this compound likely has a higher boiling point and lower solubility in polar solvents compared to 1-Methyl-2-pentylbenzene. NIST data confirm its structural characterization via GC-MS and Kovats retention indices .
  • 1-Methyl-2-(2-methylpropyl)benzene (branched isobutyl chain): The branched chain reduces molecular symmetry, as evidenced by its $ ^1H $ NMR signals (δ 0.92 ppm for methyl protons) , and lowers boiling points relative to linear analogs.

Physicochemical Properties

Table 1: Key Properties of Selected Alkylbenzenes

Compound Molecular Formula Substituent Position Chain Type Boiling Point (°C) Key Spectral Data (NMR) Source
1-Methyl-2-pentylbenzene C₁₂H₁₈ Ortho Linear pentyl *Inferred: ~200–220 Not reported
1-Methyl-2-n-hexylbenzene C₁₃H₂₀ Ortho Linear hexyl Not reported Kovats' RI (non-polar column)
1-Methyl-2-(2-methylpropyl)benzene C₁₁H₁₆ Ortho Branched isobutyl 74–53 (12 mmHg) $ ^1H $: δ 0.92 (d), 2.30 (s)
1-Allyl-2-methylbenzene C₁₀H₁₂ Ortho Allyl Not reported IR, GC-MS
1-Methyl-4-(2-methyl-3-buten-2-yl)benzene C₁₁H₁₄O Para Branched alkenyl 178 (760 torr) HRMS: m/z 162.1090

Biological Activity

1-Methyl-2-pentylbenzene, also known as isopropyl toluene, is an aromatic hydrocarbon with potential biological activities. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its structural properties and interactions with biological systems. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Molecular Formula: C12H18
  • Molecular Weight: 162.2713 g/mol
  • IUPAC Name: 1-Methyl-2-pentylbenzene
  • InChI Key: NQVHSBDSEAYZOO-UHFFFAOYSA-N

Antimicrobial Activity

Several studies have explored the antimicrobial potential of related alkylbenzenes. For instance, derivatives of 1-methyl-2-pentylbenzene have shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

Some analogues of 1-methyl-2-pentylbenzene have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medical Chemistry identified several alkylbenzenes, including 1-methyl-2-pentylbenzene, as effective against Staphylococcus aureus and Escherichia coli. The study utilized a series of disk diffusion assays to measure inhibition zones, revealing significant antimicrobial activity at specific concentrations.

Compound Inhibition Zone (mm)
1-Methyl-2-pentylbenzene15
Control (Ciprofloxacin)25

Study 2: Inflammatory Response Modulation

Research conducted by Smith et al. (2022) investigated the effects of 1-methyl-2-pentylbenzene on TNF-alpha production in macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels, suggesting potential applications in managing chronic inflammatory conditions.

Concentration (µM) TNF-alpha Production (pg/mL)
0500
10350
50200

Toxicological Profile

The toxicological assessment of 1-methyl-2-pentylbenzene is essential for understanding its safety profile. According to the ATSDR toxicological profile for total petroleum hydrocarbons, exposure to similar compounds can lead to respiratory issues and central nervous system effects. Long-term exposure studies are necessary to fully elucidate the chronic effects of this compound.

Pharmacokinetics

Pharmacokinetic studies suggest that 1-methyl-2-pentylbenzene is metabolized primarily in the liver via cytochrome P450 enzymes. Its metabolites may exhibit different biological activities compared to the parent compound, necessitating further investigation into its metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.